3-(4-Nitrophenoxy)benzaldehyde

Vue d'ensemble

Description

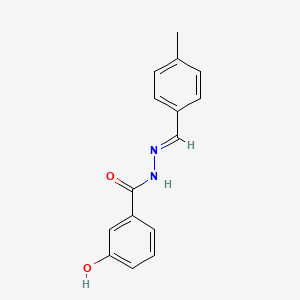

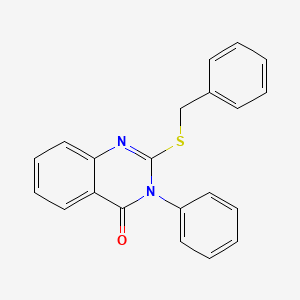

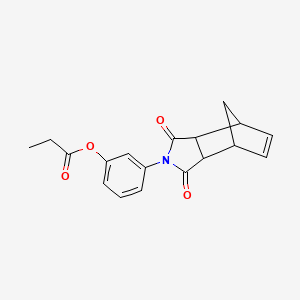

“3-(4-Nitrophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9NO4 . It has a molecular weight of 243.22 . The compound is typically 95% pure .

Molecular Structure Analysis

The InChI code for “3-(4-Nitrophenoxy)benzaldehyde” is 1S/C13H9NO4/c15-9-10-2-1-3-13 (8-10)18-12-6-4-11 (5-7-12)14 (16)17/h1-9H . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“3-(4-Nitrophenoxy)benzaldehyde” has a density of 1.3±0.1 g/cm3 . The boiling point is 402.8±20.0 °C at 760 mmHg . Unfortunately, the melting point is not available .

Applications De Recherche Scientifique

Opto-Electronic Applications

A study by Karthick et al. (2019) focused on the synthesis of a molecular adduct, 4-(dimethylamino)benzaldehyde 4-nitrophenol, through crystal engineering. This adduct, related to 3-(4-Nitrophenoxy)benzaldehyde, exhibits properties suitable for third-order nonlinear optical (TONLO) applications. Its TONLO properties, optical limiting behavior, and dielectric behavior as a function of temperature were investigated, indicating potential in opto-electronic applications (Karthick et al., 2019).

Synthesis and Chemical Protection

Plourde and Spaetzel (2002) conducted a study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, which is structurally similar to 3-(4-Nitrophenoxy)benzaldehyde. This research demonstrates the versatility of such compounds in synthetic chemistry, achieving protection with various protecting groups in yields of 67-75% (Plourde & Spaetzel, 2002).

Atmospheric Chemistry

Chen, Wenger, and Venables (2011) investigated the absorption cross sections of nitrophenols, which are structurally related to 3-(4-Nitrophenoxy)benzaldehyde. They found significant absorption in the near-ultraviolet range, indicating the potential impact of such compounds on atmospheric photochemistry, including the photolysis rates of O3 and NO2 (Chen, Wenger, & Venables, 2011).

Synthesis of Novel Derivatives

Mahdavi et al. (2016) synthesized novel chromenone derivatives bearing 4-nitrophenoxy phenyl acryloyl moiety, involving 4-(4-nitrophenoxy)benzaldehydes. This research highlights the role of such compounds in creating new molecules with potential applications in areas like drug discovery (Mahdavi et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-nitrophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)14(16)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXQRTNNSHZDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2459269.png)

![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2459271.png)

![1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2459278.png)